![molecular formula C23H24N2O3 B2365933 3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1105215-68-6](/img/structure/B2365933.png)
3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
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Overview
Description
3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C23H24N2O3 and its molecular weight is 376.456. The purity is usually 95%.
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Scientific Research Applications
Thromboxane A2 Synthetase Inhibitory Activity
A study on Tröger's base analogs, including compounds structurally related to the queried chemical, discovered that one analog effectively inhibits the enzyme thromboxane A2 synthetase, which plays a significant role in platelet aggregation and blood clot formation. This finding suggests potential applications in the development of anti-thrombotic agents Johnson et al., 1993.
Potential Leads for Anticancer Drugs
Research into chromene derivatives, similar in structure to the compound , has identified these molecules as potential leads for new anticancer drugs. Through NMR chemical shift assignments, molecular modeling, docking, and dynamic studies, these compounds have shown promise as DNA intercalators, which could interfere with cancer cell proliferation Rubim de Santana et al., 2020.
Insights into Chemical Synthesis and Molecular Structures
Various studies have provided insights into the synthetic routes and molecular structures of compounds related to "3-((6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one". These include investigations into the synthesis of benzomorphan-related compounds and diazabenzobicyclo[3.3.1]nonane systems, offering valuable information on the chemical reactions and structural configurations of these complex molecules Bosch et al., 1980; Shiotani et al., 1967.
Catalysis and Synthetic Methodologies
Research has also focused on catalysis and synthetic methodologies relevant to the production of related compounds. For instance, one study reported on a highly efficient catalyst for the one-pot synthesis of substituted tetrahydro-4H-chromenes and related structures, demonstrating the versatility and efficiency of certain catalytic processes in organic synthesis Khurana et al., 2014.
Mechanism of Action
Target of action
The compound contains a coumarin moiety (2H-chromen-2-one), which is a common structure in many biologically active compounds . Coumarins have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro .
Mode of action
Coumarins are known to interact with various enzymes and receptors in the body, which can lead to changes in cellular processes .
Biochemical pathways
Without specific information on this compound, it’s hard to say which biochemical pathways it might affect. Coumarins are known to affect several pathways, including those involved in inflammation and coagulation .
Pharmacokinetics
Coumarins are generally well absorbed in the gastrointestinal tract, and they are metabolized in the liver by cytochrome p450 enzymes .
Result of action
Coumarins have been reported to have anti-tumor, anti-inflammatory, and anti-coagulant effects .
properties
IUPAC Name |
11-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-14-6-15(2)23-19(7-14)17(9-22(27)28-23)12-24-10-16-8-18(13-24)20-4-3-5-21(26)25(20)11-16/h3-7,9,16,18H,8,10-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEGYJSAUDZRFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CC4CC(C3)C5=CC=CC(=O)N5C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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